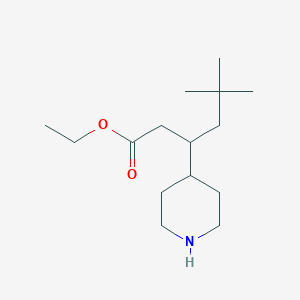
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . It is a derivative of benzenesulfonamide and features a sulfonamide group attached to a benzene ring, with additional methyl and pentenyl substituents
Métodos De Preparación
The synthesis of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylpent-4-enylamine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Aplicaciones Científicas De Investigación
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide include other benzenesulfonamide derivatives, such as:
4-methyl-N-(2-propynyl)benzenesulfonamide: This compound has a propynyl group instead of a pentenyl group, leading to different chemical properties and reactivity.
Benzenesulfonamide, 4-methyl-: A simpler derivative with only a methyl group attached to the benzene ring, lacking the additional pentenyl substituent.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H19NO2S |
|---|---|
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide |
InChI |
InChI=1S/C13H19NO2S/c1-4-5-12(3)10-14-17(15,16)13-8-6-11(2)7-9-13/h4,6-9,12,14H,1,5,10H2,2-3H3 |
Clave InChI |
WFULPYMJCIDHJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)


![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)

![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)


![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)


![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)


